molecular formula C13H13NO2 B14727724 Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate CAS No. 10432-72-1

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate

Cat. No.: B14727724
CAS No.: 10432-72-1
M. Wt: 215.25 g/mol
InChI Key: PZZJUQPBXBMSAX-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C13H13NO2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired cyclopropane ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyano-1-cyclopropanecarboxylate
  • Ethyl trans-2-phenylcyclopropane-1-carboxylate
  • Ethyl 2-cyanopropanoate

Uniqueness

Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both a cyano group and a phenyl group attached to the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

10432-72-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

PZZJUQPBXBMSAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=CC=C2)C#N

Origin of Product

United States

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